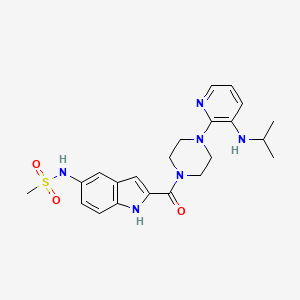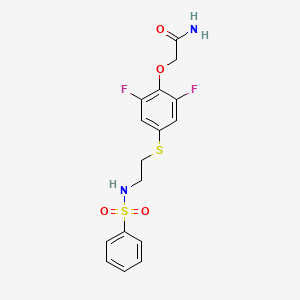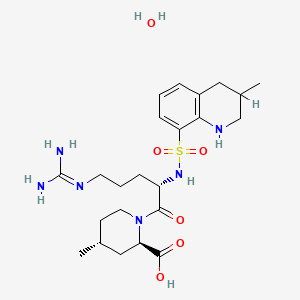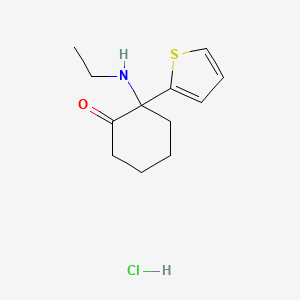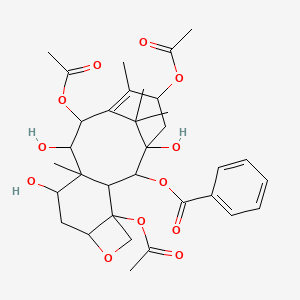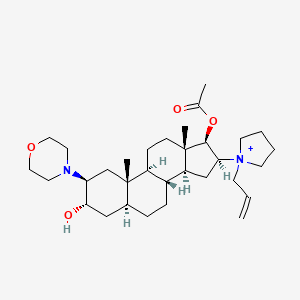
FG 7142
Descripción general
Descripción
Aplicaciones Científicas De Investigación
FG 7142 tiene una amplia gama de aplicaciones de investigación científica:
Química: this compound se utiliza como un compuesto herramienta para estudiar las propiedades de los receptores GABAA y su modulación.
Biología: this compound se utiliza en estudios que investigan el papel de los receptores GABAA en diversos procesos biológicos, incluyendo la ansiedad y la memoria.
Medicina: this compound se utiliza en estudios preclínicos para comprender los mecanismos de la ansiedad y para desarrollar posibles tratamientos para los trastornos de ansiedad.
Industria: This compound se utiliza en el desarrollo de nuevos fármacos dirigidos a los receptores GABAA.
Mecanismo De Acción
FG 7142 actúa como un agonista inverso parcial en el sitio alostérico de las benzodiazepinas del receptor GABAA . Esto significa que se une al mismo sitio que las benzodiazepinas pero produce el efecto opuesto, disminuyendo la transmisión de GABA y provocando un aumento de la excitabilidad neuronal . Los objetivos moleculares de this compound incluyen el receptor GABAA, y sus efectos están mediados a través de vías que involucran la liberación de acetilcolina y noradrenalina .
Análisis Bioquímico
Biochemical Properties
N-Methyl-beta-carboline-3-carboxamide plays a significant role in biochemical reactions, primarily through its interaction with the gamma-aminobutyric acid (GABA) receptor. It acts as a benzodiazepine inverse receptor agonist, which means it binds to the benzodiazepine site on the GABA receptor but induces the opposite effect of typical benzodiazepines. This interaction leads to a decrease in GABAergic activity, resulting in increased neuronal excitability . Additionally, N-Methyl-beta-carboline-3-carboxamide has been shown to increase tyrosine hydroxylation and upregulate beta-adrenergic receptors in the cerebral cortex .
Cellular Effects
N-Methyl-beta-carboline-3-carboxamide exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating GABAergic transmission, leading to increased neuronal excitability and anxiety-like behaviors . This compound also affects gene expression, particularly genes involved in neurotransmitter synthesis and receptor regulation . Furthermore, N-Methyl-beta-carboline-3-carboxamide impacts cellular metabolism by altering the activity of enzymes involved in neurotransmitter synthesis and degradation .
Molecular Mechanism
The molecular mechanism of N-Methyl-beta-carboline-3-carboxamide involves its binding to the benzodiazepine site on the GABA receptor, where it acts as an inverse agonist . This binding reduces the inhibitory effects of GABA, leading to increased neuronal excitability. Additionally, N-Methyl-beta-carboline-3-carboxamide modulates the activity of enzymes such as tyrosine hydroxylase, which is involved in the synthesis of catecholamines . This modulation results in increased levels of neurotransmitters like dopamine and norepinephrine, further contributing to its anxiogenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-beta-carboline-3-carboxamide have been observed to change over time. The compound is relatively stable and can be stored for several days at 4°C without significant degradation . Long-term studies have shown that prolonged exposure to N-Methyl-beta-carboline-3-carboxamide can lead to sustained increases in neuronal excitability and anxiety-like behaviors . Additionally, the compound’s effects on gene expression and enzyme activity may persist even after the compound is no longer present .
Dosage Effects in Animal Models
The effects of N-Methyl-beta-carboline-3-carboxamide vary with different dosages in animal models. At low doses, the compound induces mild anxiogenic effects, characterized by increased anxiety-like behaviors and heightened neuronal excitability . As the dosage increases, these effects become more pronounced, with higher doses leading to significant behavioral changes and potential toxicity . High doses of N-Methyl-beta-carboline-3-carboxamide can result in adverse effects such as seizures and neurotoxicity .
Metabolic Pathways
N-Methyl-beta-carboline-3-carboxamide is involved in several metabolic pathways, primarily those related to neurotransmitter synthesis and degradation. The compound interacts with enzymes such as tyrosine hydroxylase, which is crucial for the synthesis of catecholamines like dopamine and norepinephrine . Additionally, N-Methyl-beta-carboline-3-carboxamide may affect the activity of enzymes involved in the degradation of neurotransmitters, leading to altered levels of these molecules in the brain .
Transport and Distribution
Within cells and tissues, N-Methyl-beta-carboline-3-carboxamide is transported and distributed through both passive diffusion and active transport mechanisms . The compound can rapidly diffuse across cell membranes, allowing for prompt uptake and release. Active transport processes may also play a role in its distribution, particularly in the uptake of quaternary cationic forms of the compound . This dual transport mechanism ensures efficient localization and accumulation of N-Methyl-beta-carboline-3-carboxamide in target tissues .
Subcellular Localization
N-Methyl-beta-carboline-3-carboxamide primarily localizes to the mitochondria within cells . The compound’s subcellular localization is influenced by its chemical structure, with methylation enhancing its mitochondrial uptake . Once inside the mitochondria, N-Methyl-beta-carboline-3-carboxamide may interact with mitochondrial membranes and matrix components, potentially affecting mitochondrial function and energy metabolism . This localization is crucial for its biological activity and contributes to its overall effects on cellular function .
Métodos De Preparación
La síntesis de FG 7142 implica varios pasos. El material de partida suele ser un indol sustituido, que sufre una serie de reacciones, incluyendo metilación y carboxamidación, para formar el producto final . Las condiciones de reacción específicas y los reactivos utilizados pueden variar, pero los métodos comunes incluyen el uso de bases fuertes y disolventes como el dimetilsulfóxido
Análisis De Reacciones Químicas
FG 7142 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse en ciertas condiciones, lo que lleva a la formación de varios productos oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en diferentes formas reducidas.
Sustitución: This compound puede sufrir reacciones de sustitución, en las que un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
FG 7142 es similar a otros compuestos de beta-carbolina, como el éster etílico del ácido beta-carbolina-3-carboxílico metilamida . This compound es único en sus propiedades de unión específicas y efectos sobre los receptores GABAA. Otros compuestos similares incluyen:
Éster etílico del ácido beta-carbolina-3-carboxílico metilamida: Otro derivado de beta-carbolina con efectos ansiogénicos y proconvulsivantes similares.
ZK-31906: Otro nombre para this compound, destacando su estructura química y propiedades específicas.
This compound destaca por su actividad agonista inversa parcial en el sitio alostérico de las benzodiazepinas, lo que lo convierte en una herramienta valiosa para estudiar la modulación del receptor GABAA y sus efectos sobre la ansiedad y la memoria .
Propiedades
IUPAC Name |
N-methyl-9H-pyrido[3,4-b]indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-14-13(17)11-6-9-8-4-2-3-5-10(8)16-12(9)7-15-11/h2-7,16H,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCOPDWHWYSJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30999832 | |
| Record name | N-Methyl-beta-carboline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30999832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500385 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
78538-74-6 | |
| Record name | N-Methyl-9H-pyrido[3,4-b]indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78538-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FG 7142 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078538746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-beta-carboline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30999832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FG-7142 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60PO70N1BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of FG 7142 in the brain?
A1: this compound acts as a partial inverse agonist at the benzodiazepine allosteric site of the GABAA receptor. [] This means it binds to a site on the GABAA receptor that is distinct from the GABA binding site and exerts effects opposite to those of benzodiazepines, which are positive allosteric modulators.
Q2: How does this compound affect GABAA receptor function?
A2: Instead of enhancing the effects of GABA, this compound reduces its inhibitory action. [] This leads to a decrease in GABAergic neurotransmission. []
Q3: What are the downstream consequences of this compound's interaction with the GABAA receptor?
A3: By decreasing GABAergic inhibition, this compound can induce a range of effects associated with anxiety and stress. [] For example, it enhances defensive responses, [, ] increases dopamine utilization in specific brain regions like the prefrontal cortex and nucleus accumbens, [, ] and alters brain wave activity in areas like the amygdala and hippocampus. [, ]
Q4: Does this compound affect other neurotransmitter systems?
A4: Research suggests that this compound can indirectly influence other neurotransmitter systems, including serotonin, dopamine, acetylcholine, and norepinephrine. [] For example, it has been shown to increase norepinephrine output in the prefrontal cortex, an effect blocked by the antidepressant venlafaxine. [] It also stimulates acetylcholine efflux in the cortex. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C12H11N3O, and its molecular weight is 213.23 g/mol.
Q6: Does acute administration of this compound have lasting behavioral effects?
A6: Yes, research indicates that a single injection of this compound can induce long-lasting changes in behavior, particularly in anxiety-related responses. These changes have been observed to persist for several weeks after drug administration. [, , , ]
Q7: What are the potential neural mechanisms underlying these lasting behavioral effects?
A7: Studies suggest that this compound might induce long-term potentiation (LTP) in specific brain circuits, notably in pathways originating from the amygdala, a brain region critical for processing fear and anxiety. [, , , , ] This LTP is thought to be NMDA receptor-dependent and contributes to the persistent increase in anxiety-like behavior. [, , ]
Q8: What animal models have been used to study the effects of this compound?
A8: Researchers have employed various animal models, including mice, rats, and cats, to investigate the behavioral and physiological effects of this compound. [, , , , , , , , , , , , ] These models are chosen based on their relevance to specific aspects of anxiety, stress, and seizure activity.
Q9: What are some specific behavioral effects observed after this compound administration in these animal models?
A9: this compound consistently induces anxiogenic-like effects across different species. In rodents, it reduces exploration in novel environments (e.g., open field test) [, , ] and increases anxiety-like behavior in tests such as the elevated plus-maze and social interaction test. [, , ] In cats, this compound enhances defensive responses to threats. [, ]
Q10: How do the effects of this compound differ from those of benzodiazepines?
A10: Benzodiazepines enhance the effects of GABA at the GABAA receptor, leading to anxiolytic, sedative, and anticonvulsant effects. In contrast, this compound, as a partial inverse agonist, opposes the actions of GABA at the GABAA receptor, resulting in anxiogenic and proconvulsant effects. [, ]
Q11: Can the effects of this compound be blocked by benzodiazepine receptor antagonists?
A11: Yes, research shows that the anxiogenic and some lasting effects of this compound can be blocked by pretreatment with benzodiazepine receptor antagonists like flumazenil (Ro 15-1788). [, , , , , ] This further supports the role of the benzodiazepine binding site on the GABAA receptor in mediating the effects of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
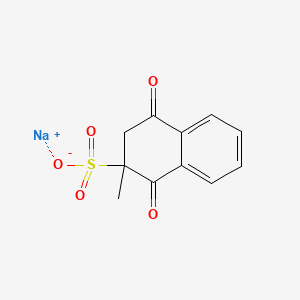
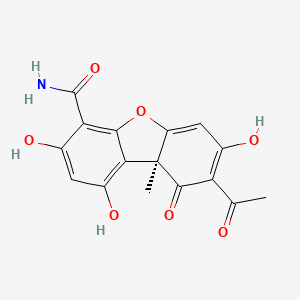
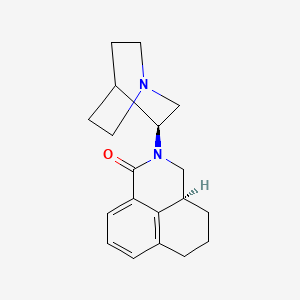

![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1662854.png)
![(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride](/img/structure/B1662855.png)
